molecular formula C12H22N2O2 B6337899 1-Boc-(R)-3-Cyclopropylpiperazine CAS No. 1240587-11-4

1-Boc-(R)-3-Cyclopropylpiperazine

Cat. No. B6337899
CAS RN: 1240587-11-4
M. Wt: 226.32 g/mol
InChI Key: HHEGEBMPXPIGCR-JTQLQIEISA-N
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Description

1-Boc-®-3-Cyclopropylpiperazine is a compound that belongs to the class of organic compounds known as Boc-protected amines . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines, such as 1-Boc-®-3-Cyclopropylpiperazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be introduced using other derivatives such as Boc-ONH2 and Boc-N3 . Various methods for the synthesis of piperazine derivatives have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Boc-®-3-Cyclopropylpiperazine is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to one of the nitrogen atoms in the piperazine ring .


Chemical Reactions Analysis

The Boc group in 1-Boc-®-3-Cyclopropylpiperazine can be removed under acidic conditions . This allows for subsequent transformations that would be incompatible with the amine functional group . The Boc group is stable towards most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

Researchers investigate the coordination behavior of 1-Boc-®-3-cyclopropylpiperazine with transition metals. By forming metal complexes, they explore applications in catalysis, sensing, and molecular recognition. The Boc group can stabilize metal ions and influence their reactivity.

These applications highlight the versatility and significance of 1-Boc-®-3-cyclopropylpiperazine in scientific research. Its unique combination of a cyclopropyl ring and Boc protection opens up exciting possibilities across various disciplines. If you’d like further details or additional applications, feel free to ask! 😊

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-piperazine, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Recent research has focused on developing more efficient and sustainable methods for the deprotection of the Boc group . For example, a Brønsted Acidic Deep Eutectic Solvent has been used for N-Boc deprotection . Additionally, immobilized whole-cell transaminase biocatalysts have been developed for the production of chiral amines in batch or continuous-flow mode reactions . These developments suggest potential future directions for the use of Boc-protected amines like 1-Boc-®-3-Cyclopropylpiperazine in organic synthesis.

properties

IUPAC Name

tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEBMPXPIGCR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-(R)-3-cyclopropylpiperazine

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